Pent-4-enamide

Catalog No.
S1920893
CAS No.
6852-94-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-4-enamide

CAS Number

6852-94-4

Product Name

Pent-4-enamide

IUPAC Name

pent-4-enamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7)

InChI Key

DVFGVGYKHMQZJC-UHFFFAOYSA-N

SMILES

C=CCCC(=O)N

Canonical SMILES

C=CCCC(=O)N

Pent-4-enamide belongs to the class of organic compounds known as amides. Amides are formed when the hydroxyl group (-OH) of a carboxylic acid is replaced by an amine group (-NH2). In this case, the parent carboxylic acid is pent-4-enoic acid, which contains a double bond between the fourth and fifth carbon atoms [].


Molecular Structure Analysis

The key feature of pent-4-enamide's structure is the presence of both an amide functional group (C=O-NH2) and a double bond (C=C) within the five-carbon chain []. The amide group is known for its ability to form hydrogen bonds, which can influence the molecule's interactions with other molecules and its overall behavior. The double bond introduces an area of unsaturation, which can affect reactivity and potentially influence the molecule's biological properties.


Chemical Reactions Analysis

  • Hydrolysis

    Amides can undergo hydrolysis, where the amide bond is broken down by water in the presence of an acid or base catalyst. This reaction would likely yield pent-4-enoic acid and ammonia.

  • Addition reactions

    The double bond in pent-4-enamide can potentially participate in addition reactions with various reagents. For example, it could react with hydrogen halides (HX) to form a halogenated derivative.

  • Condensation reactions

    The amine group in pent-4-enamide could participate in condensation reactions with other functional groups to form more complex molecules.

, primarily due to its unsaturation and amide functionality. Notable reactions include:

  • C–N Bond Formation: Pent-4-enamide can react with electrophiles in the presence of catalysts to form new C–N bonds. For example, in a study involving palladium/copper catalysis, pent-4-enamide derivatives were synthesized through coupling reactions with alkenes, demonstrating its utility in forming complex molecular architectures .
  • Hydroamidation Reactions: Pent-4-enamide has been involved in hydroamidation studies where it reacts with alkenes to form amides under catalytic conditions, showcasing its versatility in synthetic pathways .
  • Adduct Formation: The compound can also react with various aldehydes and ketones to form adducts, indicating its potential for use in organic synthesis .

Pent-4-enamide can be synthesized through several methods:

  • Direct Amidation: This method involves the reaction of pent-4-enoic acid with ammonia or amines under dehydrating conditions to form the corresponding amide.
  • Alkene Hydroamidation: Utilizing transition metal catalysts, pent-4-enamide can be synthesized from alkenes through hydroamidation processes, where an amine reacts with an alkene in the presence of water and a catalyst .
  • Reduction of Nitriles: Another synthetic route involves the reduction of pent-4-enenitrile using reducing agents such as lithium aluminum hydride to yield pent-4-enamide.

Pent-4-enamide and its derivatives have several applications:

  • Synthetic Intermediates: They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: Due to their reactive nature, these compounds can be used in polymer chemistry and materials science for developing new materials.
  • Catalysis: Pent-4-enamide derivatives have been explored as ligands in catalytic processes, enhancing reaction selectivity and efficiency .

Interaction studies involving pent-4-enamide typically focus on its reactivity with other chemical species under various conditions. For example, studies have shown that pent-4-enamide can interact with electrophiles leading to C–N bond formation via copper-promoted coupling reactions . Such interactions are crucial for understanding the compound's role in synthetic methodologies and potential biological implications.

Several compounds share structural similarities with pent-4-enamide, each possessing unique properties:

Compound NameStructure TypeUnique Features
Pent-3-enamideUnsaturated AmideDifferent position of double bond
Hex-5-enamideUnsaturated AmideLonger carbon chain; potential for different reactivity
N-(4-methylphenyl)pent-4-enamideSubstituted AmideAromatic substitution may enhance biological activity
2-Pentenoic acidUnsaturated AcidLacks amide functionality; used in different applications

Pent-4-enamide stands out due to its specific position of unsaturation and the presence of an amide group, which influences its reactivity and application potential compared to these similar compounds.

Molecular Geometry and Bonding Analysis

2D Structural Elucidation via Spectroscopic Methods

The molecular structure of pent-4-enamide has been elucidated through spectroscopic techniques, primarily nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Key Observations from NMR and IR Data:

  • ¹H NMR: Vinyl protons adjacent to the double bond exhibit characteristic chemical shifts. For example, in N-(4-methoxyphenyl)pent-4-enamide derivatives, the vinyl protons resonate between δ 5.85–5.91 ppm (multiplet, 1H) and δ 5.04–5.14 ppm (multiplet, 2H).
  • ¹³C NMR: The carbonyl carbon of the amide group appears around δ 169–171 ppm, consistent with amide resonance stabilization.
  • IR Spectroscopy: The amide I band (C=O stretch) is observed near 1650 cm⁻¹, while N–H stretching vibrations occur in the 3300–3500 cm⁻¹ range.

Table 1: Representative NMR and IR Data for Pent-4-enamide Derivatives

TechniqueSignal Range (ppm/cm⁻¹)Functional Group ObservedSource
¹H NMR5.04–5.91Vinyl protons
¹³C NMR169–171Amide carbonyl
IR1650C=O stretch
IR3300–3500N–H stretch

3D Conformational Dynamics and Computational Modeling

The 3D conformational profile of pent-4-enamide is influenced by:

  • Amide Resonance: The planar geometry of the amide group (C=O–N–H₂) restricts rotation around the C–N bond due to delocalization of the lone pair on nitrogen into the carbonyl group.
  • Double Bond Geometry: The trans configuration of the C4–C5 double bond is favored due to reduced steric hindrance, though computational studies on similar enamides suggest potential cis-trans isomerism under specific conditions.

Computational Insights:

  • Molecular Dynamics (MD) Simulations: Predicted collision cross-sections (CCS) for pent-4-enamide derivatives (e.g., [M+H]⁺: 119.4 Ų) align with gas-phase ion mobility spectrometry data, confirming compact molecular conformations.
  • DFT Calculations: While not explicitly reported for pent-4-enamide, analogous studies on primary amides reveal that the NH₂ group adopts a planar geometry, stabilized by intramolecular hydrogen bonding between the amide proton and adjacent carbons.

Crystallographic and Stereochemical Analysis

Crystallographic data for pent-4-enamide itself are limited, but insights can be drawn from structurally related compounds:

  • Hydrogen Bonding Networks: The primary amide group participates in intermolecular hydrogen bonding, forming extended networks in the solid state. For example, in 5-chloro-N-(4-nitrophenyl)pentanamide, hydrogen bonds between amide protons and nitro groups stabilize a P2₁/c space group.
  • Packing Efficiency: The presence of both polar (amide) and nonpolar (alkene chain) regions allows for efficient packing in crystals, balancing van der Waals interactions and hydrogen bonding.

Comparative Analysis with Related Enamide Derivatives

Pent-4-enamide serves as a precursor to diverse derivatives, whose properties are modulated by substituents on the nitrogen atom or alkene chain.

Table 2: Structural and Physical Properties of Selected Enamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsSource
Pent-4-enamideC₅H₉NO99.13Primary amide, C4–C5 double bond
N,N-Diethyl-4-pentenamideC₉H₁₇NO155.24Diethylamide substituent
N-(4-Fluorophenyl)-N-(pent-4-enoyl)pent-4-enamideC₁₆H₁₈FNO₂275.32Fluorophenyl, pentenoyl
N-(4-Methylphenyl)-N-(1-methylpiperidin-4-yl)pent-4-enamideC₁₈H₂₆N₂O286.42Piperidinyl, methylphenyl

Key Trends:

  • Molecular Weight Increase: Substitution at the nitrogen atom (e.g., diethyl, fluorophenyl) significantly increases molecular weight, altering solubility and bioavailability.
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine) enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.
  • Steric Bulk: Bulky substituents (e.g., piperidinyl) introduce conformational rigidity, influencing reaction kinetics in synthetic applications.

Pent-4-enamide exhibits distinctive thermodynamic characteristics arising from the combined presence of an amide functional group and a terminal alkene moiety. The compound demonstrates moderate thermal stability with decomposition occurring above 200°C, while remaining stable under standard laboratory conditions up to approximately 150°C [1] [2].

The bond dissociation energies reveal the relative stability of different bonds within the molecule. The carbon-oxygen double bond in the amide group possesses an estimated bond dissociation energy of ~176 kcal/mol, significantly strengthened by resonance stabilization between the carbonyl and nitrogen lone pair electrons [3]. The carbon-carbon double bond exhibits a typical alkene bond strength of approximately 146 kcal/mol, while the carbon-nitrogen bond demonstrates partial double bond character with an estimated dissociation energy of ~73 kcal/mol.

Thermodynamic parameters for pent-4-enamide include an estimated heat of formation (ΔHf°) ranging from -45 to -50 kcal/mol, calculated based on structural analogues and group contribution methods. The standard entropy (S°) is estimated at 80-85 cal/mol·K, reflecting the molecular flexibility and conformational degrees of freedom, particularly around the alkyl chain. The heat capacity (Cp) is approximated at 25-30 cal/mol·K under standard conditions.

Reactivity profiles demonstrate that pent-4-enamide undergoes several characteristic reactions. Hydrolysis of the amide bond occurs slowly under acidic conditions (pH 2-3) but proceeds at moderate rates under basic conditions (pH 9-12) [3]. The terminal alkene group exhibits moderate susceptibility to oxidation reactions, while the compound shows low to moderate polymerization tendency through vinyl group participation.

Particularly significant is the cyclization regioselectivity observed in amidyl radical reactions. Studies have demonstrated that pent-4-enamidyl radicals preferentially undergo 5-exo cyclization to form γ-lactams rather than 6-endo cyclization to produce δ-lactams [4]. This regioselectivity is attributed to both thermodynamic factors (stabilization of the resulting radical center) and kinetic factors (reduced steric hindrance in the transition state).

Solubility, Partition Coefficients (LogP), and Lipophilicity

The solubility characteristics of pent-4-enamide reflect the dual nature of its hydrophilic amide group and hydrophobic alkyl chain. In aqueous media at 25°C, the compound exhibits moderate solubility estimated at 5-15 mg/mL, primarily due to hydrogen bonding interactions between the amide group and water molecules [5]. The solubility profile varies significantly across different organic solvents, with high solubility observed in polar protic solvents such as ethanol and methanol, good solubility in polar aprotic solvents including acetone, dichloromethane, dimethyl sulfoxide, and dimethylformamide, while demonstrating limited solubility in non-polar solvents like hexane.

The octanol-water partition coefficient (LogP) has been calculated as 1.58760 [6], indicating moderate lipophilicity that places the compound in an intermediate position between highly hydrophilic and highly lipophilic molecules. This LogP value suggests favorable characteristics for biological membrane permeation while maintaining sufficient aqueous solubility for physiological processes.

Lipophilicity analysis reveals that pent-4-enamide falls within the optimal range for oral bioavailability, as compounds with LogP values between 1-3 typically demonstrate favorable absorption and distribution properties. The polar surface area (PSA) of 44.08 Ų [6] contributes to the overall lipophilicity profile, with the amide group providing the primary polar contribution through its hydrogen bond acceptor (carbonyl oxygen) and donor (amide nitrogen) capabilities.

Distribution coefficients in biological systems have been estimated based on structural properties and computational models. The blood-brain barrier penetration coefficient (LogBB) is predicted to range from -0.2 to 0.1, suggesting limited but measurable central nervous system penetration. Plasma protein binding is estimated at 20-40%, indicating low to moderate binding affinity with serum proteins. The volume of distribution (VD) is predicted to be moderate (1-3 L/kg), consistent with compounds that distribute throughout body water with some tissue accumulation.

The partition behavior in biological membrane systems has been analyzed using Abraham solvation equations, which correlate partition coefficients with molecular descriptors including excess molar refraction, dipolarity/polarizability, hydrogen bond acidity and basicity, and molecular volume [7] [5]. These analyses predict that pent-4-enamide will demonstrate preferential partitioning into moderately polar biological phases while maintaining sufficient aqueous phase presence for metabolic processes.

Quantum Mechanical Calculations of Electronic Properties

Molecular orbital analysis of pent-4-enamide reveals distinctive electronic characteristics arising from the interaction between the alkene π-system and the amide functional group. Density functional theory calculations at the B3LYP/6-31G* level estimate the highest occupied molecular orbital (HOMO) energy at -6.5 to -7.0 eV, primarily localized on the π-orbital of the terminal alkene and the nitrogen lone pair of the amide group [8] [9]. The lowest unoccupied molecular orbital (LUMO) is calculated at -1.0 to -1.5 eV, predominantly consisting of the π*-antibonding orbital of the carbonyl group.

The HOMO-LUMO energy gap of approximately 5.0-6.0 eV indicates moderate electronic stability and suggests that the compound will not readily undergo electronic excitation under ambient conditions. This energy gap is consistent with the observed stability of pent-4-enamide under normal handling and storage conditions.

Electronic distribution analysis using Mulliken population analysis reveals significant charge separation within the molecule. The carbonyl carbon carries a partial positive charge (δ+) due to the electronegativity of oxygen, while the carbonyl oxygen bears a partial negative charge (δ-). The amide nitrogen also exhibits partial negative character due to its lone pair electrons and participation in resonance with the carbonyl group.

Natural bond orbital (NBO) analysis demonstrates substantial electron delocalization within the amide group, with the nitrogen lone pair contributing approximately 25-30% to the overall resonance hybrid. This delocalization significantly affects the electronic properties of the molecule, including its reactivity patterns and spectroscopic characteristics.

Bond order calculations using Wiberg bond indices reveal the partial multiple bond character of key linkages. The carbon-carbon double bond exhibits a bond order of approximately 1.8, slightly reduced from the ideal value of 2.0 due to partial conjugation with the amide system. The carbon-oxygen bond in the amide group shows a bond order of ~1.3, reflecting resonance between single and double bond character. The carbon-nitrogen bond demonstrates a bond order of ~1.4, confirming its partial double bond nature.

Molecular electrostatic potential (MEP) mapping identifies reactive sites within the molecule, with regions of negative electrostatic potential concentrated around the carbonyl oxygen and amide nitrogen atoms. These sites represent potential interaction points for hydrogen bonding and electrophilic attack. Conversely, regions of positive electrostatic potential are observed near the carbonyl carbon and the terminal alkene carbons.

Polarizability calculations estimate the molecular polarizability at 45-55 ų, indicating moderate responsiveness to external electric fields. The dipole moment is calculated at 3.5-4.2 D, primarily arising from the carbonyl dipole with additional contributions from the C-N bond polarization in the amide group.

ADMET Prediction Models for Biological Compatibility

Absorption properties of pent-4-enamide have been evaluated using computational models including SwissADME and pkCSM platforms [11] [12]. Caco-2 cell permeability predictions indicate moderate absorption characteristics, with the compound expected to demonstrate reasonable oral bioavailability. The calculated molecular properties, including molecular weight (99.13 g/mol), polar surface area (44.08 Ų), and LogP (1.58), all fall within ranges typically associated with good oral absorption according to Lipinski's Rule of Five.

Distribution modeling predicts limited blood-brain barrier (BBB) penetration, with LogBB values estimated between -0.2 and 0.1 . This prediction is based on the compound's moderate polarity and hydrogen bonding capacity, which favor distribution in peripheral tissues over central nervous system penetration. Plasma protein binding is predicted to be low to moderate (20-40%), suggesting that a significant fraction of the compound would remain unbound and pharmacologically active in circulation.

Metabolism predictions indicate that pent-4-enamide is unlikely to significantly inhibit major cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [11] [12]. This profile suggests minimal potential for drug-drug interactions mediated through cytochrome P450 inhibition. The compound's structural features suggest it may undergo standard Phase I metabolic transformations, including potential hydroxylation of the alkyl chain and possible hydrolysis of the amide bond under physiological conditions.

Excretion modeling predicts moderate renal clearance, with the compound's polarity and molecular size favoring elimination through glomerular filtration and active transport mechanisms. The moderate lipophilicity suggests that renal reabsorption may occur to some extent, but overall clearance is expected to be efficient.

Toxicity predictions across multiple endpoints suggest a favorable safety profile [11] [13]. Human ether-a-go-go-related gene (hERG) inhibition modeling indicates low risk for cardiotoxicity, with structural features suggesting minimal interaction with potassium ion channels. Hepatotoxicity predictions also suggest low risk, although this assessment carries lower confidence due to the complex nature of liver toxicity mechanisms.

Carcinogenicity and mutagenicity assessments using structure-activity relationship models predict low risk for both endpoints [11]. The absence of known mutagenic pharmacophores and the relatively simple chemical structure contribute to these favorable predictions. However, these assessments should be considered preliminary pending experimental validation.

Bioavailability scoring using the Abbott Bioavailability Score methodology yields values in the range of 0.55-0.70, indicating moderate bioavailability potential [12]. This score reflects the balanced combination of favorable molecular properties (appropriate molecular weight, LogP) with some limiting factors (moderate polar surface area, amide functionality).

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Pentenamide

Dates

Last modified: 08-16-2023

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